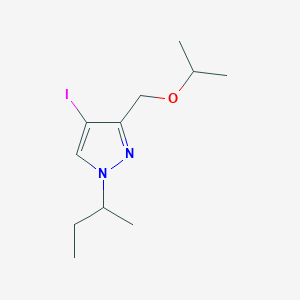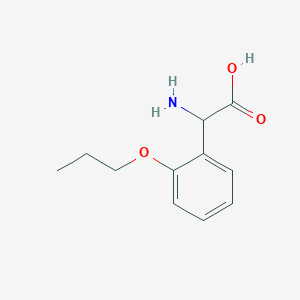
Amino(2-propoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(2-propoxyphenyl)acetic acid is a chemical compound with the formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of amino acids often involves reactions you studied earlier in the course . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide . Then both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α ‑amino acid .Molecular Structure Analysis
The molecular structure of this compound includes a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H 2 O) .Physical And Chemical Properties Analysis
Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . The high dipole moment accounts for the fact that amino acids are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .Applications De Recherche Scientifique
Environmental Impact and Remediation
- Phytoremediation Enhancement : A study highlighted the use of bacterial endophytes to enhance the phytoremediation capabilities of plants, specifically targeting the removal of 2,4-dichlorophenoxyacetic acid from contaminated soil. This approach reduces toxic herbicide residues in crop plants and contaminated environments, showcasing the potential of Amino(2-propoxyphenyl)acetic acid derivatives in improving phytoremediation processes (Germaine et al., 2006).
Biochemical Insights and Applications
- Herbicide Action Mechanism : Research into 2,4-dichlorophenoxyacetic acid, a chemical related to this compound, has provided insights into its mode of action as a herbicide. It functions by mimicking natural auxin, leading to abnormal growth and plant death in sensitive dicots. This understanding aids in the development of more targeted and efficient herbicidal agents (Song, 2014).
Toxicological Studies
- Acute Toxicity Assessments : Investigations on the acute toxicity of 2,4-dichlorophenoxyacetic acid (closely related to this compound) in crayfish indicated high toxicity levels, suggesting potential ecological risks associated with its use. Such studies are vital for environmental protection and establishing safety guidelines for herbicide application (Benli et al., 2007).
Material Science and Chemistry
- Adsorption and Removal Studies : The adsorption behavior of 2,4-dichlorophenoxy-acetic acid on specific materials was studied to understand its removal from aqueous solutions. These findings contribute to water purification technologies and the safe disposal of herbicides, highlighting the relevance of this compound derivatives in environmental chemistry (Aksu & Kabasakal, 2004).
Bioconjugate Chemistry
- Liposome Coupling for Immunization : The synthesis of polyoxyethylene-based heterobifunctional cross-linking reagents, including derivatives of this compound, facilitates the coupling of peptides to liposomes. This technique is significant for developing synthetic vaccination formulations, demonstrating the compound's utility in bioconjugate chemistry and pharmaceutical applications (Frisch, Boeckler, & Schuber, 1996).
Safety and Hazards
Orientations Futures
The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . The therapeutic effects of amino acids and amino acid oxygenases present interesting prospects for the use of these chemicals in management of diseases .
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(2-propoxyphenyl)acetic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence various biological pathways . These compounds can affect pathways related to inflammation, viral replication, and cancer cell proliferation . It’s possible that this compound may have similar effects on biochemical pathways.
Pharmacokinetics
For instance, it contains functional groups such as an amino group and a carboxylic acid group, which could influence its solubility and therefore its absorption and distribution .
Result of Action
Related compounds, such as indole derivatives, have been shown to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are typically the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Amino(2-propoxyphenyl)acetic acid are not well-studied. It is known that amino acids play a crucial role in biochemistry. They are the building blocks of proteins and participate in various biochemical reactions . The interactions of this compound with enzymes, proteins, and other biomolecules would depend on its specific structure and properties.
Cellular Effects
They can serve as precursors for the synthesis of proteins and other biomolecules, participate in cell signaling pathways, and influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It could potentially interact with biomolecules through its amino and carboxylic acid groups. These groups could form hydrogen bonds or ionic interactions with other molecules, influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The stability and degradation of the compound would be important factors to consider in long-term studies. The compound’s effects on cellular function over time would also be of interest .
Dosage Effects in Animal Models
There is currently no information available on the dosage effects of this compound in animal models. The effects of similar compounds have been studied. For example, Indole Acetic Acid, another amino acid derivative, has been shown to have anti-depressive effects in an animal model of chronic mild stress .
Metabolic Pathways
Amino acids are involved in a variety of metabolic pathways, including the biosynthesis of proteins and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely involve specific transporters. Amino acids are typically transported across cell membranes by specific transport proteins .
Subcellular Localization
The localization of a molecule within a cell can have significant effects on its activity and function .
Propriétés
IUPAC Name |
2-amino-2-(2-propoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVBMIPCLWDJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)
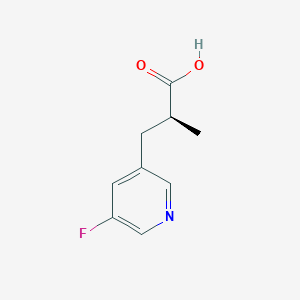
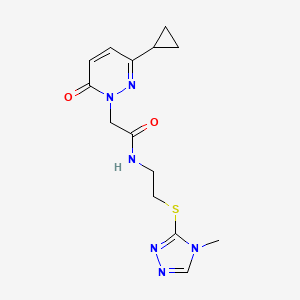
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)

![(2R)-2-[(2,5-Dibromopyridine-3-carbonyl)amino]propanoic acid](/img/structure/B2694227.png)
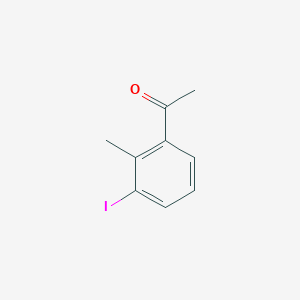
![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)
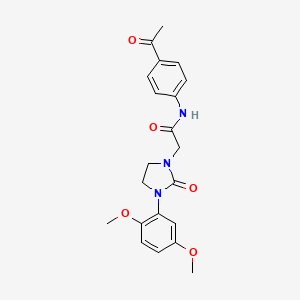
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)
![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2694236.png)
![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2694238.png)
